![molecular formula C17H12BrClO4 B3456413 3-(2-bromo-4,5-dimethoxyphenyl)-6-chloro-2H-chromen-2-one](/img/structure/B3456413.png)
3-(2-bromo-4,5-dimethoxyphenyl)-6-chloro-2H-chromen-2-one
Overview
Description
“3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” is a compound with the molecular formula C11H12BrNO2 .
Synthesis Analysis
There’s a patent that describes the process for the synthesis of this compound . It’s used in the synthesis of ivabradine, addition salts thereof with a pharmaceutically acceptable acid .Molecular Structure Analysis
The molecular weight of “3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” is 270.122 . The density is 1.4±0.1 g/cm3 and the boiling point is 379.4±37.0 °C at 760 mmHg .Chemical Reactions Analysis
The compound is used in the synthesis of ivabradine and its addition salts with pharmaceutically acceptable acids .Physical And Chemical Properties Analysis
The compound is a solid with a density of 1.59 at 20℃ . It has a logP of 1.98 at 30℃ and pH7 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-6-chlorochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClO4/c1-21-15-7-11(13(18)8-16(15)22-2)12-6-9-5-10(19)3-4-14(9)23-17(12)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNJGQYORCVSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.